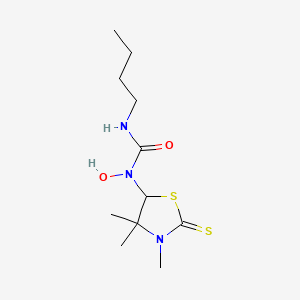![molecular formula C20H13Cl2N3O4 B6041402 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide, also known as C16, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways. For example, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting this enzyme, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide may sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been shown to inhibit the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of PARP, which is involved in DNA repair. This inhibition may sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been shown to inhibit the activity of certain signaling pathways involved in inflammation and neurodegeneration. Additionally, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting biochemical and physiological effects, which make it a useful tool for studying various disease pathways. However, one limitation of using 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide. For example, further studies could be conducted to explore its potential as an inhibitor of PARP and other enzymes involved in DNA repair. Additionally, studies could be conducted to explore its potential as an anti-inflammatory agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies could also be conducted to explore its potential as an antioxidant and its effects on oxidative stress-related diseases. Overall, there is much potential for further research on 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide involves a series of chemical reactions that begin with the starting material 4-chloro-3-nitrobenzoic acid. This compound is first converted into 4-chloro-3-nitrobenzoyl chloride, which is then reacted with 3-aminobenzoic acid to form the intermediate compound 4-chloro-N-(3-aminophenyl)-3-nitrobenzamide. This compound is then further reacted with 2-chlorobenzoyl chloride to yield the final product, 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has been shown to have a range of interesting scientific research applications. It has been studied as a potential inhibitor of certain enzymes, such as the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide has also been studied as a potential anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-16-7-2-1-6-15(16)20(27)24-14-5-3-4-13(11-14)23-19(26)12-8-9-17(22)18(10-12)25(28)29/h1-11H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBZMMFKWILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(benzylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6041322.png)

![(3-(2-fluorobenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6041330.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
![3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![2-[4-(2-chlorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6041394.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6041411.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)